![molecular formula C9H12O3 B14624185 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one CAS No. 57012-17-6](/img/structure/B14624185.png)
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one is an organic compound with the molecular formula C10H12O2 This compound is characterized by a methoxy group and a prop-1-enyl group attached to a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one involves its interaction with molecular targets and pathways within biological systems. The methoxy group and the dihydropyran ring play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one include:
- 4-methoxy-2-methylphenylboronic acid
- 4-methoxy-2-methylaniline
- 2-ethoxy-4-methoxy-pentan-3-one .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the methoxy group and the prop-1-enyl group attached to the dihydropyran ring
Propiedades
Número CAS |
57012-17-6 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
4-methoxy-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-8(11-2)6-9(10)12-7/h3-4,6-7H,5H2,1-2H3/b4-3+ |
Clave InChI |
HHJXJJVPAMSBSH-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C/C1CC(=CC(=O)O1)OC |
SMILES canónico |
CC=CC1CC(=CC(=O)O1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


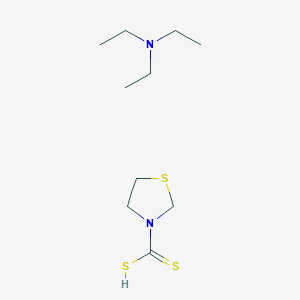
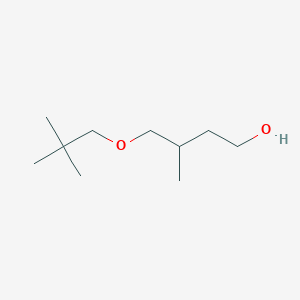
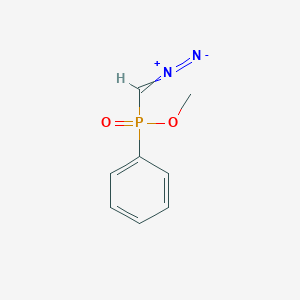
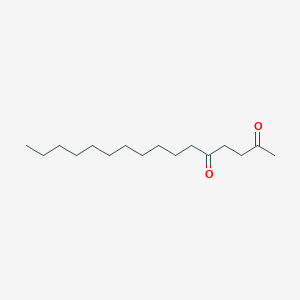
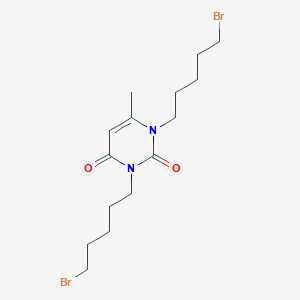

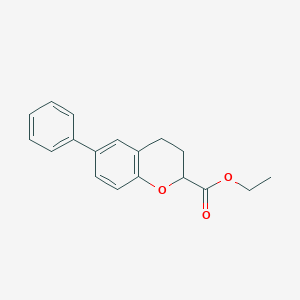
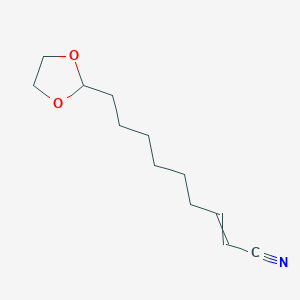
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine](/img/structure/B14624143.png)

![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)


![6,6a-Dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B14624168.png)
